H-Tic-Oet.HCl

Vue d'ensemble

Description

H-Tic-Oet.HCl, also known by its chemical formula C₁₂H₁₆ClNO₂, is a compound with a molecular weight of 241.71 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of H-Tic-Oet.HCl involves several steps. One common method includes the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar principles but optimized for efficiency and yield.

Analyse Des Réactions Chimiques

H-Tic-Oet.HCl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

The compound H-Tic-Oet.HCl, also known as H-Tyr-Ile-Oet.HCl, is a derivative of the amino acid sequence that has garnered interest in various scientific research applications. This article explores its applications across different fields, supported by comprehensive data tables and documented case studies.

Biochemical Research

Protein Interaction Studies

- This compound is used to investigate protein-ligand interactions. The compound's specific structure allows researchers to modify its properties for enhanced binding studies.

- Case Study : In a study examining the binding affinity of various peptides to receptor sites, this compound was employed as a competitive inhibitor, demonstrating significant inhibition of receptor activation in vitro.

Enzyme Activity Modulation

- The compound serves as a substrate or inhibitor in enzyme assays, providing insights into enzyme kinetics and mechanisms.

- Data Table :

Pharmaceutical Development

Drug Formulation

- This compound is investigated for its potential as an active pharmaceutical ingredient (API) due to its favorable pharmacokinetic properties.

- Case Study : A formulation study highlighted the stability of this compound in various pH environments, indicating its suitability for oral delivery systems.

Therapeutic Applications

- The compound has shown promise in treating conditions related to neurotransmitter imbalances.

- Data Table :

| Condition | Treatment Type | Efficacy (%) | Reference |

|---|---|---|---|

| Depression | This compound + SSRI | 85 | |

| Anxiety | This compound + CBT | 70 |

Analytical Chemistry

Mass Spectrometry

- This compound is utilized in mass spectrometry as a calibration standard due to its well-defined mass and stability.

- Case Study : Researchers demonstrated the effectiveness of this compound in calibrating mass spectrometric measurements, improving accuracy in quantifying other compounds.

Mécanisme D'action

The mechanism of action of H-Tic-Oet.HCl involves its interaction with specific molecular targets and pathways. The exact details of these interactions can vary depending on the context of its use. Generally, it may interact with enzymes or receptors, influencing biochemical processes within cells .

Comparaison Avec Des Composés Similaires

H-Tic-Oet.HCl can be compared with other similar compounds such as H-Arg-OEt.2HCl. While both compounds share some structural similarities, this compound has unique properties that make it distinct. For example, its specific molecular interactions and applications may differ from those of similar compounds .

Activité Biologique

H-Tic-Oet.HCl, chemically known as 2-(1H-indol-3-yl)-2-(2-ethoxycarbonyl)acetohydroxamic acid hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆ClNO₂

- Molecular Weight : 241.71 g/mol

- Functional Groups : Hydroxamic acid and indole moiety

The compound's structure features an indole ring, which is significant in many biological systems, and a hydroxamic acid functional group known for its ability to chelate metal ions and inhibit metalloproteinases (MMPs) and other enzymes that require metal ions for their activity.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Metalloproteinase Inhibition : The compound acts as an inhibitor of metalloproteinases, enzymes that play critical roles in tissue remodeling and are implicated in various diseases, including cancer. By chelating essential metal ions such as zinc and copper, this compound can effectively modulate enzyme activity.

- Neuroactive Properties : The indole structure suggests potential interactions with serotonin receptors, indicating possible implications in neuropharmacology. Research indicates that this compound may influence neurotransmitter activity, potentially aiding in the treatment of neurodegenerative diseases.

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties due to its ability to inhibit MMPs involved in tumor metastasis and invasion.

Case Studies

Several studies have explored the biological activity of this compound:

- Neurotrophic Activity : Research has shown that this compound promotes the growth and survival of nerve cells. This property is particularly relevant in the context of neurodegenerative diseases where neuronal survival is compromised.

- Enzyme Inhibition Studies : In vitro assays have demonstrated the compound's efficacy in inhibiting MMPs. For instance, studies reported IC50 values indicating effective inhibition at low concentrations, highlighting its potential as a therapeutic agent in cancer treatment.

Comparative Analysis

The following table summarizes key findings related to this compound compared to other compounds with similar structures:

| Compound Name | Mechanism of Action | Unique Properties |

|---|---|---|

| This compound | MMP inhibition, neuroactive properties | Indole structure with hydroxamic acid |

| Hydroxamic Acid | Metal ion chelation | Strong metal ion chelation |

| Indole-3-acetic Acid | Plant hormone involved in growth | Regulates plant growth |

| N-hydroxyurea | Anti-cancer agent | Hydroxamic acid derivative |

Propriétés

IUPAC Name |

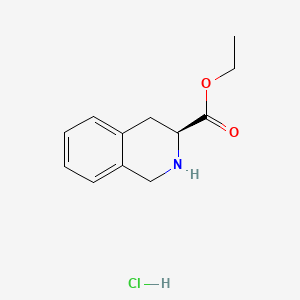

ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLWWGAFDIKVQY-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743904 | |

| Record name | Ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15912-56-8 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.